2,4-Diamino-5-methylphenoxyethanol hydrochloride
Overview
Description
2,4-Diamino-5-methylphenoxyethanol hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2. It is commonly used in various industrial and scientific applications, particularly in the field of cosmetics. This compound is known for its unique chemical properties, which make it suitable for specific uses in personal care products .
Preparation Methods
The synthesis of 2,4-Diamino-5-methylphenoxyethanol hydrochloride involves several steps. One common method includes the reaction of 2,4-diamino-5-methylphenol with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
2,4-Diamino-5-methylphenoxyethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
2,4-Diamino-5-methylphenoxyethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and as a therapeutic agent.
Industry: It is used in the formulation of cosmetics and personal care products, although its use is regulated due to safety concerns
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds to 2,4-Diamino-5-methylphenoxyethanol hydrochloride include:
2,4-Diamino-5-methylphenol: Lacks the ethoxy group and hydrochloride salt, making it less soluble in water.
2,4-Diamino-5-methylphenoxyacetic acid: Contains an acetic acid group instead of an ethanol group, altering its chemical properties and applications.
2,4-Diamino-5-methylphenoxyethanol: The free base form without the hydrochloride salt, which affects its stability and solubility
The uniqueness of this compound lies in its specific chemical structure, which provides distinct solubility, stability, and reactivity properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-(2,4-diamino-5-methylphenoxy)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-6-4-9(13-3-2-12)8(11)5-7(6)10;;/h4-5,12H,2-3,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHSPNPKKXNPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150543 | |
Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113715-27-8 | |
Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIAMINO-5-METHYLPHENOXYETHANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z28JS1XMY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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